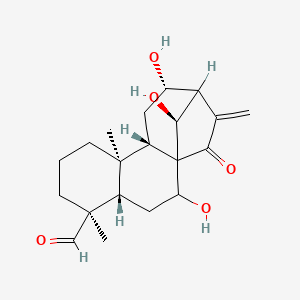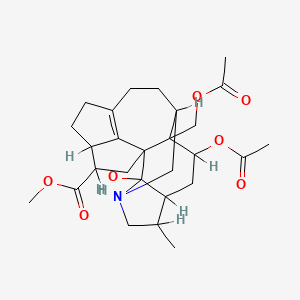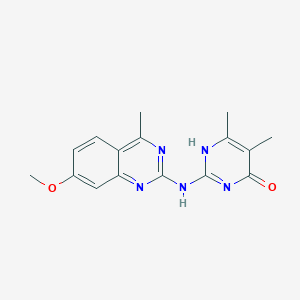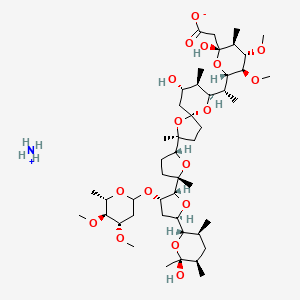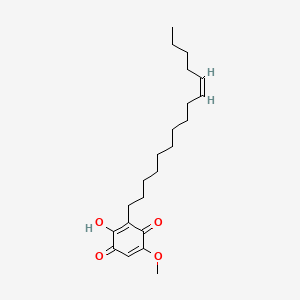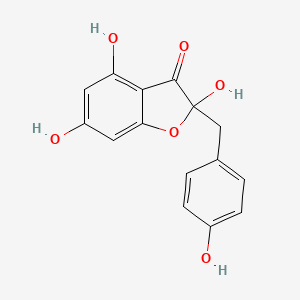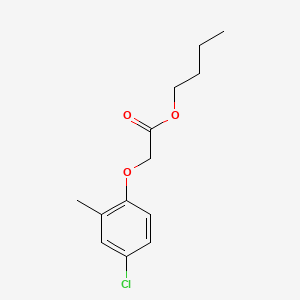
MCPA-butyl
概要
説明
MCPA-butyl, also known as butyl (4-chloro-2-methylphenoxy)acetate, is a derivative of 2-methyl-4-chlorophenoxyacetic acid (MCPA). It is a selective herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and other agricultural settings. This compound is known for its systemic activity, meaning it is absorbed by the plant and translocated to the meristematic tissues, where it disrupts plant growth by mimicking the action of natural plant hormones called auxins .
作用機序
Mode of Action
MCPA-butyl acts like indole acetic acid (a synthetic auxin), a type of plant hormone . It disrupts the normal growth patterns of plants by overstimulating certain growth processes, leading to uncontrolled, abnormal growth that eventually kills the plant . This interaction with its targets results in changes in the plant’s normal physiological and developmental processes .
Biochemical Pathways
This compound affects the biochemical pathways related to plant growth and development. It interferes with the normal functioning of auxins, which are crucial for coordinating many growth and behavioral processes in the plant’s life cycle . The downstream effects of this interference include abnormal growth patterns and eventual plant death .
Pharmacokinetics
Due to its chemical structure and solubility, it can be inferred that this compound is likely to be absorbed and transported within the plant system . Its bioavailability would depend on factors such as the method of application, environmental conditions, and the specific characteristics of the plant species .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of protein synthesis and cell division in the plant’s meristematic tissues . This leads to abnormal growth patterns and eventually, plant death . At the cellular level, this compound may cause oxidative stress and other changes that disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound is highly soluble and has low retention in soil, making it susceptible to leaching into surface and groundwater bodies . This can result in compromised water quality and breaches of legislative standards . Furthermore, the degradation of this compound is influenced by environmental conditions, with more rapid breakdown occurring under aerobic conditions . Therefore, the environmental context plays a crucial role in determining the impact and effectiveness of this compound.
生化学分析
Biochemical Properties
MCPA-butyl plays a significant role in biochemical reactions, primarily through its interaction with various enzymes and proteins. It is known to inhibit the activity of enzymes involved in the synthesis of amino acids and proteins, leading to the disruption of cellular processes in target plants. This compound interacts with enzymes such as acetolactate synthase and glutamine synthetase, inhibiting their activity and leading to the accumulation of toxic intermediates . These interactions result in the disruption of protein synthesis and other essential biochemical processes in plants.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In target plants, it disrupts cell division and elongation, leading to stunted growth and eventual death. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress in plant cells, leading to the production of reactive oxygen species (ROS) and subsequent damage to cellular components . Additionally, this compound affects the expression of genes involved in stress response and metabolic pathways, further disrupting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active sites of target enzymes, preventing their normal function and leading to the accumulation of toxic intermediates . This inhibition disrupts essential biochemical pathways, resulting in the death of target plants. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins, further amplifying its herbicidal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under laboratory conditions, but it can undergo hydrolysis to form MCPA, which retains herbicidal activity . Over time, the degradation of this compound and its metabolites can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic pathways. Long-term exposure to this compound has been shown to cause persistent oxidative stress and damage to cellular components in target plants.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on non-target organisms, but at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where certain dosages result in significant changes in enzyme activity, gene expression, and cellular metabolism. It is essential to determine the appropriate dosage to minimize adverse effects while maintaining herbicidal efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its degradation and detoxification. The primary metabolic pathway involves the hydrolysis of this compound to form MCPA, which is further metabolized by enzymes such as cytochrome P450 . These enzymes play a crucial role in the detoxification of this compound and its metabolites, converting them into less toxic compounds that can be excreted from the organism. Additionally, this compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in amino acid and protein synthesis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by plant roots and transported to different parts of the plant via the xylem and phloem . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments. The localization and accumulation of this compound in target tissues are essential for its herbicidal activity, as it allows the compound to reach and inhibit key enzymes involved in cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific compartments or organelles within the cell, where it exerts its herbicidal effects. Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, such as the chloroplasts or mitochondria . The localization of this compound in these organelles allows it to interact with key enzymes and disrupt essential biochemical pathways, leading to the death of target plants.
準備方法
Synthetic Routes and Reaction Conditions
MCPA-butyl can be synthesized through a straightforward substitution reaction. The synthesis involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a dilute base. The reaction proceeds as follows: [ \text{2-methyl-4-chlorophenol} + \text{chloroacetic acid} + \text{base} \rightarrow \text{this compound} + \text{base·HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the esterification of 2-methyl-4-chlorophenoxyacetic acid with butanol. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the final product .
化学反応の分析
Types of Reactions
MCPA-butyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: this compound can be hydrolyzed to its parent acid, 2-methyl-4-chlorophenoxyacetic acid, in the presence of water and a base or acid catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: this compound can participate in substitution reactions, where the butyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2-methyl-4-chlorophenoxyacetic acid
Oxidation: Various oxidation products, depending on the specific conditions and reagents used
Substitution: Products with different functional groups replacing the butyl ester group
科学的研究の応用
MCPA-butyl has a wide range of scientific research applications, including:
Agricultural Research: Used to study the effects of herbicides on crop yield and weed control.
Environmental Science: Investigated for its impact on non-target aquatic plants and ecosystems.
Analytical Chemistry: Employed in the development of analytical methods for detecting herbicide residues in environmental samples.
Biochemical Engineering: Used in the synthesis of herbicidal ionic liquids and other environmentally friendly herbicide formulations.
類似化合物との比較
MCPA-butyl is part of the phenoxy herbicide family, which includes other compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Compared to these compounds, this compound is unique in its specific selectivity for broadleaf weeds and its systemic activity. Other similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking activity.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in defoliants and herbicides.
Mecoprop: A chiral analog of MCPA with selective herbicidal activity.
Dichlorprop: Another chiral analog with similar activity to mecoprop.
特性
IUPAC Name |
butyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-4-7-16-13(15)9-17-12-6-5-11(14)8-10(12)2/h5-6,8H,3-4,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRSPSPRIGHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042112 | |
| Record name | MCPA-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-12-8 | |
| Record name | MCPA-butyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-butyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA-butyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-BUTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D103H30012 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


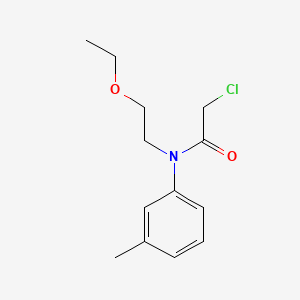
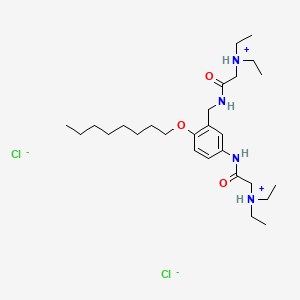
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-diethylazaniumchloride](/img/structure/B1675884.png)
![N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B1675886.png)
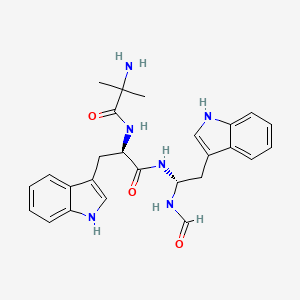

![(2S,3S,5S,8R,9S,11S,14S,15R)-3,13,14-Trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B1675892.png)
